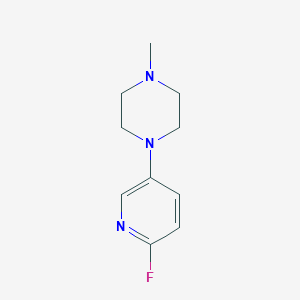
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine is a fluorinated heterocyclic compound that has garnered attention in various fields of scientific research. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
The synthesis of 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine typically involves the following steps:
Fluorination of Pyridine:
Formation of Piperazine Ring: The piperazine ring is formed by reacting the fluorinated pyridine with appropriate amines under controlled conditions.
Methylation: The final step involves the methylation of the piperazine ring to obtain the desired compound.
Industrial production methods often employ catalytic processes and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity and stability, making it effective in modulating biological activities . The compound can interact with enzymes, receptors, and other proteins, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(6-Fluoropyridin-3-yl)-4-methylpiperazine can be compared with other fluorinated pyridines and piperazines:
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound also contains a fluorinated pyridine ring and a piperidine moiety, but with different substituents, leading to distinct biological activities.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar fluorinated pyridine structure but forms a benzoxazole ring, which imparts unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which enhance its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules and the study of biological processes.
Propriétés
Formule moléculaire |
C10H14FN3 |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
1-(6-fluoropyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3 |
Clé InChI |
JLDJGEKYGFAIGP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CN=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


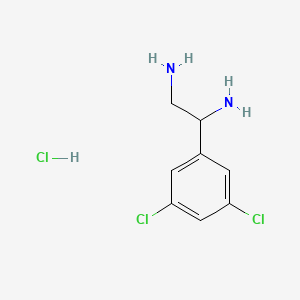
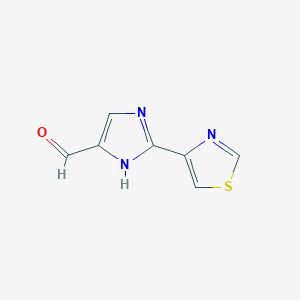
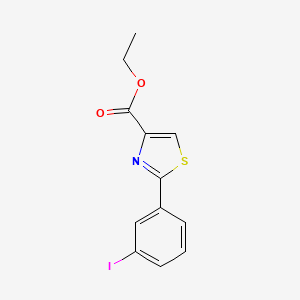

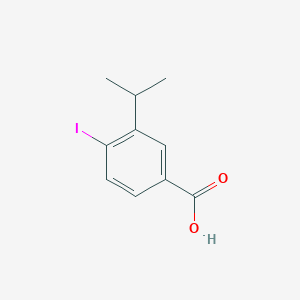
![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)
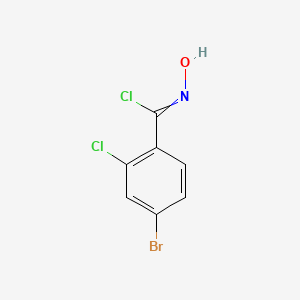

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)
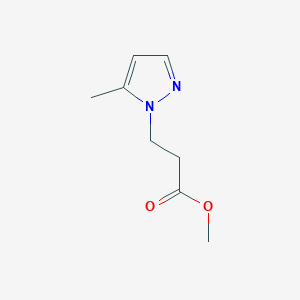
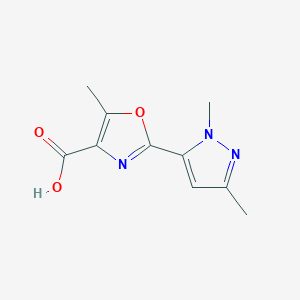
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
